4-Ethoxy-2-butanone

Description

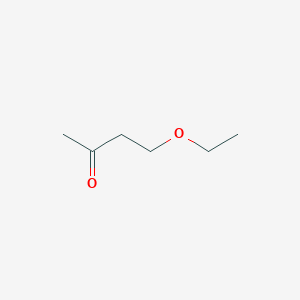

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-8-5-4-6(2)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBGSHHKHHCVDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336768 | |

| Record name | 4-Ethoxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60044-74-8 | |

| Record name | 4-Ethoxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-2-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethoxy-2-butanone chemical properties and structure

An In-Depth Technical Guide to 4-Ethoxy-2-butanone: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 60044-74-8) is a bifunctional organic compound of significant interest to the scientific community, particularly in the fields of organic synthesis, materials science, and drug discovery.[1] Its unique molecular architecture, featuring both a ketone and an ether functional group, provides two distinct and selective sites for chemical transformation.[1] This duality allows for the strategic modification of one functionality while leaving the other intact, facilitating the construction of complex molecular frameworks for pharmaceuticals and agrochemicals.[1] This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The structural and identifying information for this compound is fundamental for its application in research and development.

2D Structure

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Odor | Fruity | [1][5] |

| Boiling Point | 153 °C | [1][3][5] |

| Flash Point | 39.6 °C to 40 °C | [1][3][5] |

| Density / Specific Gravity | 0.92 g/cm³ | [1][3][5] |

| Refractive Index | 1.397 to 1.41 | [3][5] |

| Solubility | Soluble in water and organic solvents | [8][9] |

| Vapor Pressure | 3.7 ± 0.3 mmHg at 25°C (Predicted) | [5] |

| LogP | 0.1 to 1.002 | [2][3][4][5] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups, and a methyl group adjacent to the carbonyl.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the ethoxy group, and the other aliphatic carbons.[10]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone is a key feature in the IR spectrum.[10]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the ether and ketone functionalities.[2][10]

Synthesis and Reactivity

Established Synthetic Routes

A prevalent and well-documented method for synthesizing this compound involves a multi-step approach. This typically begins with the synthesis of the precursor, 4-hydroxy-2-butanone, followed by an etherification step to introduce the ethoxy group.[1] 4-hydroxy-2-butanone itself is often produced via the aldol condensation of acetone and formaldehyde.[11]

An alternative method involves the esterification reaction between 2-butanol and acetic anhydride, which is a classic example of this type of transformation.[9] The selection of an appropriate acid catalyst is critical to enhance the electrophilicity of the acetic anhydride, thereby promoting the reaction.[1]

Caption: Multi-step synthesis of this compound.

Experimental Protocol: Etherification of 4-Hydroxy-2-butanone

This protocol describes a general procedure for the etherification of 4-hydroxy-2-butanone to yield this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2-butanone in an excess of ethanol, which acts as both a reagent and a solvent.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the reaction mixture. The acid protonates the hydroxyl group of 4-hydroxy-2-butanone, making it a better leaving group.

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by distillation to obtain pure this compound.

Reactivity Profile

The reactivity of this compound is primarily governed by its ketone and ether functionalities.[1]

-

Reduction of the Carbonyl Group: The ketone group can be readily reduced to a secondary alcohol, forming 4-ethoxy-2-butanol.[1] This transformation is commonly achieved using metal hydride reagents.

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent that can be used in protic solvents like methanol or ethanol.

-

Lithium Aluminium Hydride (LiAlH₄): A much stronger and more reactive reducing agent that also efficiently reduces the ketone.

-

The reduction mechanism with metal hydrides involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated during the workup to yield the alcohol product.

Caption: Reduction of this compound to 4-ethoxy-2-butanol.

-

Nucleophilic Substitution: The ethoxy group can undergo nucleophilic substitution reactions under certain conditions, although this is generally less facile than reactions at the carbonyl group.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecular architectures.[1] Its bifunctional nature is particularly valuable in the development of novel synthetic methodologies. While specific examples of its direct use in intricate drug molecules are not extensively detailed in readily available literature, its precursor, 4-hydroxy-2-butanone, is a crucial intermediate in the synthesis of a wide range of pharmaceuticals, including antibiotics and vitamins.[12] this compound is also utilized as a solvent in the production of coatings, adhesives, fragrances, and flavors.[5]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[2][10] Therefore, appropriate safety precautions must be taken during its handling and storage.

-

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[10]

-

Keep the container tightly closed.[10]

-

Ground/bond container and receiving equipment.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Take precautionary measures against static discharge.

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

Store in a well-ventilated place.

-

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

It is imperative to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

-

This compound | CAS#:60044-74-8 | Chemsrc. (n.d.). Retrieved from [Link]

-

This compound (C6H12O2) - PubChemLite. (n.d.). Retrieved from [Link]

-

This compound | C6H12O2 | CID 536145 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

This compound, 60044-78-8 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

This compound - ChemBK. (2024, April 9). Retrieved from [Link]

-

4-Hydroxy-2-Butanone: A Pharmaceutical Intermediate Powering Health Innovations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State | ACS Omega. (2022, November 20). ACS Publications. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:60044-74-8 | Chemsrc [chemsrc.com]

- 4. PubChemLite - this compound (C6H12O2) [pubchemlite.lcsb.uni.lu]

- 5. guidechem.com [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. This compound(60044-74-8) 1H NMR spectrum [chemicalbook.com]

- 8. thegoodscentscompany.com [thegoodscentscompany.com]

- 9. chembk.com [chembk.com]

- 10. Page loading... [wap.guidechem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Ethoxy-2-butanone (CAS: 60044-74-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-Ethoxy-2-butanone (CAS No. 60044-74-8), a bifunctional organic compound of significant interest in synthetic chemistry. Its structure, featuring both a ketone and an ether functional group, makes it a versatile intermediate for creating more complex molecular architectures.[1] This guide details its physicochemical properties, established synthetic routes, characteristic reactivity, spectroscopic signature, and essential safety protocols. The information herein is curated to support researchers in leveraging this compound's unique characteristics for applications in pharmaceuticals, agrochemicals, and materials science.[1]

Core Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid with a characteristic fruity odor.[1][2] Its physical properties are critical for its handling, storage, and application in various reaction conditions. The key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 60044-74-8 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂O₂ | [2][3][4][5] |

| Molecular Weight | 116.16 g/mol | [1][2][3][4] |

| IUPAC Name | 4-ethoxybutan-2-one | [1][4][6] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Density | 0.92 g/cm³ | [1][2][3] |

| Boiling Point | 153 °C | [1][2][3] |

| Flash Point | ~40 °C | [1][2][3][7] |

| Refractive Index | 1.397 - 1.41 | [2][7] |

| Solubility | Soluble in water and organic solvents | [5] |

Synthesis and Chemical Reactivity

The utility of this compound stems from its dual functionality, which allows for selective and sequential chemical transformations.

Established Synthetic Routes

While several methods exist, a widely applicable and controlled multi-step approach is preferred for laboratory and industrial synthesis. This method involves the etherification of a hydroxylated precursor, which offers high selectivity and yield.[1]

Workflow: Two-Step Synthesis via Etherification

-

Step 1: Aldol Condensation to form Precursor: The synthesis begins with the formation of 4-hydroxy-2-butanone. This is typically achieved through an aldol condensation reaction between acetone and formaldehyde.[8] This precursor is a critical intermediate in the production of various chemicals.[8][9]

-

Step 2: Williamson Ether Synthesis: The hydroxyl group of 4-hydroxy-2-butanone is then converted to an ethoxy group. This is a classic Williamson ether synthesis, where the alcohol is first deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl bromide or iodide). This step selectively targets the hydroxyl group while leaving the ketone intact.

Caption: Key reduction reaction of this compound.

The presence of the ether linkage provides a second site for potential chemical modification, although it is generally less reactive than the carbonyl group. This differential reactivity is key to its utility in multi-step synthesis. [1]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. [1]A combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural fingerprint.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy provides detailed information on the connectivity of atoms within the molecule. [1][2]The ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the two methylene groups adjacent to the ether and ketone, and the terminal methyl group of the ketone.

-

Infrared (IR) Spectroscopy: IR analysis is used to identify the key functional groups. [1][2]A strong absorption band characteristic of a C=O (ketone) stretch is expected, typically in the region of 1715 cm⁻¹. The presence of the C-O-C (ether) linkage would be confirmed by stretching vibrations in the 1100-1200 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. [4]The compound has a molecular weight of 116.16 g/mol . [4]Common fragments observed under GC-MS analysis include m/z values of 43 (acetyl cation, [CH₃CO]⁺), 55, 31, 27, and 45. [4]

Applications in Research and Development

This compound serves as a valuable and versatile building block in organic synthesis. [1]* Pharmaceutical and Agrochemical Synthesis: Its bifunctional nature allows it to be incorporated into complex molecular scaffolds, serving as a key intermediate in the development of new active compounds. [1]* Solvents and Coatings: Due to its excellent solvency and low toxicity, it is used in the production of coatings, adhesives, paints, varnishes, and lacquers, where it provides good flow and leveling properties. [2]* Flavors and Fragrances: The compound has a fruity aroma and sees use as an ingredient or intermediate in the formulation of flavors and fragrances for food, beverages, and perfumes. [2][5]

Safety and Handling

Proper handling of this compound is crucial due to its flammability. It is classified as a flammable liquid and vapor. [4][10]Users should adhere to standard laboratory safety protocols, including the use of personal protective equipment.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS02 (Flame) | [10] |

| Signal Word | Warning | [4][10] |

| Hazard Statement | H226: Flammable liquid and vapor | [4][10] |

| Key Precautionary Statements | P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking. | [10] |

| P233: Keep container tightly closed. | [10] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [10] | |

| P403 + P235: Store in a well-ventilated place. Keep cool. | [10] | |

| Health Hazards | Avoid contact with skin, eyes, and mucous membranes to prevent irritation. Long-term or heavy exposure may be harmful. | [5] |

References

-

This compound | CAS#:60044-74-8 | Chemsrc . Chemsrc.com. Available from: [Link]

-

This compound - ChemBK . ChemBK. Available from: [Link]

-

This compound SDS - Preuzmite i pretplatite se na ažuriranja . SDS Manager. Available from: [Link]

-

This compound | C6H12O2 | CID 536145 - PubChem . National Institutes of Health. Available from: [Link]

-

This compound, 60044-74-8 - The Good Scents Company . The Good Scents Company. Available from: [Link]

-

This compound (C6H12O2) - PubChemLite . PubChemLite. Available from: [Link]

-

Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State - Semantic Scholar . Semantic Scholar. Available from: [Link]

-

Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State | ACS Omega - ACS Publications . ACS Publications. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | CAS#:60044-74-8 | Chemsrc [chemsrc.com]

- 4. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound 92.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. This compound | 60044-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

Spectroscopic Data for 4-Ethoxy-2-butanone: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethoxy-2-butanone (CAS 60044-74-8), a bifunctional organic compound with applications as a versatile building block in multi-step synthesis.[1] The presence of both a ketone and an ether functional group provides two distinct sites for chemical transformation, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₁₂O₂) possesses a molecular weight of 116.16 g/mol .[2][3][4] Its structure, featuring a carbonyl group and an ethoxy group, gives rise to characteristic spectroscopic signatures that are crucial for its identification and characterization. Spectroscopic analysis provides detailed information about the atomic and molecular framework of the compound through its interaction with electromagnetic radiation.[1]

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data, providing both the raw data and a detailed interpretation based on established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound is typically run in deuterated chloroform (CDCl₃).[3][4]

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum is as follows:

Caption: Workflow for ¹H NMR data acquisition and processing.

¹H NMR Data Summary

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

Interpretation

Based on the structure of this compound, the following signals are expected in the ¹H NMR spectrum:

-

A triplet corresponding to the methyl protons of the ethoxy group.

-

A quartet corresponding to the methylene protons of the ethoxy group, coupled to the adjacent methyl protons.

-

A triplet corresponding to the methylene protons adjacent to the ether oxygen.

-

A triplet corresponding to the methylene protons adjacent to the carbonyl group.

-

A singlet corresponding to the methyl protons of the acetyl group.

The chemical shifts of protons adjacent to electron-withdrawing groups, such as the carbonyl and ether oxygen, will be shifted downfield.[5]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the spectrometer's frequency and acquisition parameters.

Caption: Workflow for IR data acquisition using the liquid film method.

IR Data Summary

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~1715 | C=O (Ketone) | Stretch |

| ~1100 | C-O-C (Ether) | Stretch |

| ~2950 | C-H (Alkyl) | Stretch |

Interpretation

The IR spectrum of this compound will be dominated by a strong absorption band around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration in a saturated aliphatic ketone. [5][6]The presence of the ether linkage is confirmed by a C-O-C stretching vibration in the fingerprint region. [1]Additionally, C-H stretching vibrations from the alkyl portions of the molecule will be observed around 2950 cm⁻¹. [5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to determine its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Caption: Workflow for Electron Ionization Mass Spectrometry.

MS Data Summary

| m/z | Relative Abundance | Proposed Fragment |

| 116 | Moderate | [M]⁺˙ (Molecular Ion) |

| 43 | 99.99 | [CH₃CO]⁺ |

| 55 | 65.72 | [C₃H₃O]⁺ or [C₄H₇]⁺ |

| 31 | 54.36 | [CH₂OH]⁺ |

| 27 | 46.07 | [C₂H₃]⁺ |

| 45 | 27.15 | [C₂H₅O]⁺ |

Data sourced from PubChem.[2]

Interpretation

The mass spectrum of this compound shows a molecular ion peak at m/z 116, confirming its molecular weight. The base peak at m/z 43 is characteristic of α-cleavage in a methyl ketone, corresponding to the stable acylium ion [CH₃CO]⁺. [5]Other significant fragments arise from further cleavages of the carbon chain and rearrangements. The fragmentation pattern provides strong evidence for the proposed structure.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide are consistent with the known structure of the molecule and serve as a valuable reference for researchers working with this compound. The detailed experimental protocols and interpretations offer a framework for the successful spectroscopic analysis of this and similar molecules.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (General reference for spectroscopic principles)

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (General reference for spectroscopic principles)

Sources

A Comprehensive Guide to the Synthesis of 4-Ethoxy-2-butanone via Williamson Etherification

Abstract

4-Ethoxy-2-butanone is a valuable bifunctional organic compound, serving as a versatile building block in the synthesis of more complex molecular architectures for pharmaceuticals and agrochemicals.[1] Its structure, featuring both a ketone and an ether functional group, allows for selective chemical transformations. This technical guide provides an in-depth exploration of a robust and widely applicable method for its synthesis: the etherification of 4-hydroxy-2-butanone. We will delve into the underlying principles of the Williamson ether synthesis, present a detailed experimental protocol, and discuss critical process parameters essential for achieving high yield and purity. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: Strategic Importance of this compound

The synthesis of molecules with multiple functional groups requires a strategic approach that allows for controlled and sequential reactions. This compound (CAS: 60044-74-8) is a prime example of such a scaffold.[1][2] The ketone at the C2 position can undergo a variety of reactions, including reduction, condensation, and alpha-functionalization, while the ether linkage at C4 offers stability and influences the molecule's overall polarity and solubility.

The most direct and logical pathway to this molecule involves the conversion of its hydroxyl precursor, 4-hydroxy-2-butanone. This transformation is a classic example of ether synthesis, for which the Williamson ether synthesis stands out as the most reliable and versatile method.[3][4] This guide will focus exclusively on this transformation, providing the scientific rationale and practical steps necessary for its successful execution in a laboratory setting.

The Synthetic Cornerstone: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers.[4][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5] In the context of our target synthesis, the process involves two fundamental steps:

-

Deprotonation: The hydroxyl group of 4-hydroxy-2-butanone, being a poor leaving group, is first deprotonated by a strong base.[1] This generates a potent nucleophile, the corresponding alkoxide.

-

Nucleophilic Attack: The newly formed alkoxide attacks an ethylating agent (typically a primary ethyl halide), displacing the halide leaving group and forming the C-O-C ether linkage.

The efficacy of this SN2 reaction is contingent on specific conditions. It is most successful with primary alkyl halides, as secondary and tertiary halides are prone to undergoing elimination (E2) reactions as a competing pathway, especially in the presence of a strong, sterically unhindered base like an alkoxide.[3][5]

Reaction Mechanism

The mechanism is a concerted, single-step process where the bond formation and bond cleavage occur simultaneously.[5]

-

Step 1: Alkoxide Formation: A strong base, such as sodium hydride (NaH), removes the acidic proton from the hydroxyl group of 4-hydroxy-2-butanone. This creates a sodium butan-2-olate intermediate.

-

Step 2: SN2 Attack: The nucleophilic oxygen of the alkoxide performs a "backside attack" on the electrophilic α-carbon of the ethyl halide (e.g., ethyl iodide).[6] This displaces the iodide ion, which is an excellent leaving group, resulting in the formation of this compound.

The following diagram illustrates this mechanistic pathway.

Caption: Reaction mechanism for Williamson ether synthesis.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Notes |

| 4-Hydroxy-2-butanone | 590-90-9 | 88.11 | 8.81 g | 1.0 | Starting material |

| Sodium Hydride (60% disp. in mineral oil) | 7646-69-7 | 24.00 (as NaH) | 4.40 g | 1.1 | Handle with extreme care |

| Ethyl Iodide | 75-03-6 | 155.97 | 17.16 g | 1.1 | Light sensitive, store properly |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | - | Solvent, must be dry |

| Diethyl Ether | 60-29-7 | 74.12 | 150 mL | - | For extraction |

| Saturated NH₄Cl (aq) | 12125-02-9 | - | 50 mL | - | For quenching |

| Brine (Saturated NaCl aq) | 7647-14-5 | - | 50 mL | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | - | Drying agent |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen/Argon inlet

-

Dropping funnel

-

Thermometer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Synthetic Procedure

The overall workflow is depicted in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

-

System Preparation: Assemble the three-neck flask with a stirrer, condenser (with N₂ inlet), and dropping funnel. Ensure all glassware is oven-dried to prevent moisture from quenching the base. Purge the system with dry nitrogen or argon.

-

Alkoxide Formation: To the flask, add anhydrous THF (150 mL) followed by the sodium hydride dispersion. Begin stirring. In the dropping funnel, dissolve 4-hydroxy-2-butanone (8.81 g, 100 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature below 10°C with an ice bath. Caution: Hydrogen gas is evolved violently. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Etherification: Add ethyl iodide (17.16 g, 110 mmol) to the dropping funnel and add it dropwise to the reaction mixture. Once the addition is complete, heat the mixture to reflux (~66°C) and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), observing the disappearance of the 4-hydroxy-2-butanone spot.

-

Workup: Once the reaction is complete, cool the flask to 0°C in an ice bath. Very carefully and slowly, quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL) dropwise to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil should be purified by vacuum distillation to yield pure this compound (Boiling Point: ~151°C at 760 mmHg).[7]

Product Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.[1]

-

¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), the two methylene groups of the butanone backbone, and the methyl ketone singlet.

-

¹³C NMR: Expect six distinct signals corresponding to the six carbon atoms in the molecule.

-

IR Spectroscopy: The most significant change from the starting material will be the disappearance of the broad O-H stretching band (around 3400 cm⁻¹) and the appearance of a strong C-O-C ether stretch (around 1100 cm⁻¹). The sharp C=O ketone stretch (around 1715 cm⁻¹) will remain.[1]

-

Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of this compound (116.16 g/mol ).[2]

Critical Parameters and Troubleshooting

-

Anhydrous Conditions: The success of the reaction hinges on the complete exclusion of water, which would consume the sodium hydride and protonate the alkoxide intermediate. All solvents and glassware must be scrupulously dried.

-

Choice of Base: Sodium hydride is highly effective as it forms an irreversible alkoxide and generates hydrogen gas, which simply exits the system, driving the equilibrium forward. Weaker bases like NaOH or KOH can be used but may lead to equilibrium issues.

-

Solvent Selection: Polar aprotic solvents like THF or DMF are ideal.[6] They solvate the sodium cation but leave the alkoxide nucleophile relatively "naked" and highly reactive. Protic solvents like ethanol are unsuitable as they would be deprotonated by the base.

-

Troubleshooting Low Yield: If the yield is low, consider incomplete deprotonation (insufficient base or reaction time), "wet" reagents/solvents, or insufficient reflux time. If elimination byproducts are observed (e.g., by GC-MS), the reaction temperature may have been too high, although this is less likely with a primary halide like ethyl iodide.

Conclusion

The synthesis of this compound from 4-hydroxy-2-butanone via the Williamson ether synthesis is a robust and high-yielding method. By carefully controlling reaction parameters, particularly ensuring anhydrous conditions and selecting the appropriate base and solvent, researchers can reliably produce this versatile bifunctional building block. The protocol and mechanistic insights provided in this guide offer a solid foundation for the successful application of this important transformation in a research and development setting.

References

-

ChemBK. This compound. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

- Google Patents. CN106631732A - Synthesis method of 4-hydroxy-2-butanone.

-

Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

PubChem. This compound. [Link]

-

Semantic Scholar. Reactivity of Formaldehyde during 4‑Hydroxy‑2‑butanone Synthesis in Supercritical State. [Link]

-

Organic Chemistry Portal. Ether synthesis by reductive etherification. [Link]

- Google Patents. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)

-

The Good Scents Company. This compound. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thegoodscentscompany.com [thegoodscentscompany.com]

An In-depth Technical Guide to the Physical Properties of 4-Ethoxy-2-butanone: Boiling Point and Density

This guide provides a comprehensive technical overview of two critical physical properties of 4-Ethoxy-2-butanone (CAS No. 60044-74-8): its boiling point and density. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and provides detailed, field-proven experimental protocols for the accurate determination of these characteristics.

Introduction to this compound: A Versatile Bifunctional Building Block

This compound is a significant organic compound featuring both a ketone and an ether functional group. This bifunctional nature makes it a versatile building block in multi-step organic synthesis, particularly in the development of complex molecular architectures for pharmaceuticals and agrochemicals.[1] A clear, colorless to light yellow liquid with a fruity odor, its physical properties are fundamental to its handling, reaction kinetics, and purification processes.[1] Understanding its boiling point is crucial for distillation-based purification and for defining its classification as a volatile organic compound (VOC).[2] Similarly, its density is a key parameter for mass-to-volume conversions in formulation and process design.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values represent a consensus from various chemical data sources and supplier specifications.

| Physical Property | Value | Source(s) |

| Boiling Point | 153 °C | [1][3] |

| 151.13 °C (estimated) | [4] | |

| Density | 0.92 g/cm³ | [3] |

| Specific Gravity (20/20) | 0.92 | [1] |

Section 1: Boiling Point of this compound

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This property is a direct indicator of the substance's volatility and is intrinsically linked to the strength of its intermolecular forces.

Theoretical Framework: The Influence of Ketone and Ether Moieties

The molecular structure of this compound, containing both a carbonyl group (ketone) and an ether linkage, dictates its boiling point. The primary intermolecular forces at play are:

-

Dipole-Dipole Interactions: The carbonyl group (C=O) is highly polar, creating a significant molecular dipole. This leads to strong dipole-dipole attractions between adjacent molecules, which require more energy to overcome compared to weaker forces.[1][5][6][7]

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces increase with molecular size and surface area.

Compared to an ether of similar molecular weight, a ketone will exhibit a higher boiling point due to the stronger dipole-dipole interactions of the carbonyl group.[1][5] While the ether group also contributes to the molecule's polarity, its effect on the boiling point is less pronounced than that of the ketone.

Experimental Protocol for Boiling Point Determination (Capillary Method)

The capillary method is a reliable and microscale technique for determining the boiling point of a liquid, making it suitable for research environments where sample quantities may be limited.[5] This protocol is designed to be self-validating through careful observation and control of experimental parameters.

Principle: An inverted capillary tube traps a small amount of air. As the sample is heated, the air expands and is replaced by the vapor of the liquid. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure, causing a rapid stream of bubbles to emerge. Upon cooling, the boiling point is the temperature at which the liquid is drawn back into the capillary tube.[5]

Apparatus and Reagents:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

-

High-temperature mineral oil or silicone oil

-

Calibrated thermometer (-10 to 200 °C range)

-

Small test tube

-

Capillary tubes (sealed at one end)

-

This compound (sample)

-

Burner or hot plate

-

Stand and clamps

Experimental Workflow:

Caption: Workflow for Boiling Point Determination using the Capillary Method.

Step-by-Step Methodology:

-

Sample Preparation: Fill a small test tube to a depth of approximately 2-3 cm with this compound.

-

Apparatus Assembly:

-

Attach the test tube to a calibrated thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, sealed end up, into the test tube.

-

Clamp the thermometer so that the bulb and the sample are immersed in the oil of the Thiele tube, ensuring the top of the sample is below the top of the oil level.

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a burner or hot plate. The design of the Thiele tube will ensure even heat distribution through convection.

-

As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

-

Continue to heat until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

-

Cooling and Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The rate of bubbling will decrease as the liquid cools.

-

The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube. Record this temperature.

-

-

Barometric Pressure: Record the atmospheric pressure from a laboratory barometer. For high accuracy, the observed boiling point can be corrected to standard pressure (760 mmHg).

Causality and Self-Validation:

-

Choice of Capillary Method: This method is ideal for small sample volumes and provides a sharp, reproducible boiling point. The visual confirmation of the liquid entering the capillary provides a clear and definitive endpoint.

-

Slow Cooling: Allowing the apparatus to cool slowly is critical for achieving thermal equilibrium between the liquid, vapor, and thermometer. Rapid cooling can lead to an inaccurate reading.

-

Calibrated Thermometer: The accuracy of the boiling point measurement is directly dependent on the accuracy of the thermometer. Regular calibration against known standards is essential for trustworthy results.

-

Purity Indication: A sharp boiling point is indicative of a pure compound. A boiling range suggests the presence of impurities.[7]

Section 2: Density of this compound

Density is an intrinsic physical property of a substance, defined as its mass per unit volume. It is an important parameter in quality control and for converting between mass and volume measurements.

Theoretical Framework: Molecular Packing and Temperature Effects

The density of a liquid is determined by the mass of its individual molecules and how closely they can pack together. The presence of the ether and ketone groups in this compound influences its molecular shape and intermolecular interactions, which in turn affect its packing efficiency.

Temperature has a significant impact on density. As the temperature of a liquid increases, the kinetic energy of its molecules increases, leading to greater intermolecular distances and a decrease in density. Therefore, it is crucial to report the temperature at which a density measurement is made.

Experimental Protocol for Density Determination (Pycnometer Method)

The pycnometer method is a highly accurate and precise technique for determining the density of liquids. It relies on the principle of measuring the mass of a precisely known volume of the liquid. This protocol is based on the principles outlined in ASTM D1480.[6]

Principle: A pycnometer is a glass flask with a precisely calibrated volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and then filled with the sample liquid, the density of the sample can be accurately calculated.

Apparatus and Reagents:

-

Gay-Lussac or Bingham type pycnometer (calibrated)

-

Analytical balance (readable to ±0.1 mg)

-

Constant temperature water bath

-

Calibrated thermometer

-

Deionized water (for calibration)

-

This compound (sample)

-

Acetone (for cleaning and drying)

Experimental Workflow:

Caption: Workflow for Density Determination using the Pycnometer Method.

Step-by-Step Methodology:

-

Pycnometer Calibration:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty pycnometer on an analytical balance and record the mass (mpycnometer).

-

Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20.0 ± 0.1 °C) until it reaches thermal equilibrium (approximately 30 minutes).

-

Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record the mass (mpycnometer + water).

-

Calculate the mass of the water (mwater = mpycnometer + water - mpycnometer).

-

Determine the volume of the pycnometer (Vpycnometer) using the known density of water at the calibration temperature (ρwater): Vpycnometer = mwater / ρwater.

-

-

Sample Measurement:

-

Empty the pycnometer, rinse it with acetone, and dry it completely.

-

Fill the dry pycnometer with this compound.

-

Place the pycnometer in the constant temperature water bath at the same temperature used for calibration and allow it to equilibrate.

-

Remove the pycnometer, dry the exterior, and weigh it. Record the mass (mpycnometer + sample).

-

-

Density Calculation:

-

Calculate the mass of the sample (msample = mpycnometer + sample - mpycnometer).

-

Calculate the density of the this compound (ρsample) at the measurement temperature: ρsample = msample / Vpycnometer.

-

Causality and Self-Validation:

-

Choice of Pycnometer Method: This gravimetric method provides high precision and accuracy, which is essential for generating reliable data for research and development. The use of a calibrated volume minimizes measurement uncertainty.

-

Constant Temperature Bath: Maintaining a constant and known temperature is critical because density is temperature-dependent. The use of a water bath ensures thermal equilibrium of the pycnometer and its contents.

-

Volatility Considerations: this compound is a volatile organic compound.[2] It is important to work efficiently to minimize evaporative losses during weighing. The stoppered pycnometer helps to reduce evaporation. For highly volatile liquids, a specialized pycnometer like the Lipkin bicapillary pycnometer (as described in ASTM D941) can be used to further minimize evaporation.[8]

-

Calibration with Water: Calibrating the pycnometer with a well-characterized reference liquid like deionized water provides a traceable and accurate determination of its volume.

Safety Precautions for Handling this compound

This compound is a flammable liquid and vapor.[9] Standard laboratory safety protocols should be strictly followed.

-

Handling: Work in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

-

JoVE. Boiling Point Determination. [Link]

-

Tamson Instruments. ASTM D1480 & D1217 - METHODS. [Link]

-

University of Pardubice. DENSITY DETERMINATION BY PYCNOMETER. [Link]

-

The Good Scents Company. This compound, 60044-74-8. [Link]

-

Scribd. Determination of Boiling Point | PDF. [Link]

-

AASHTO Resource. Pycnometers, Calibrations, and Insulated Containers: A Guide to Understanding ASTM D 854, Soil Specific Gravity. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

TA Instruments. Determining Volatile Organic Compounds by Differential Scanning Calorimetry. [Link]

-

ASTM International. Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer. [Link]

-

ASTM International. Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Lipkin Bicapillary Pycnometer. [Link]

-

PubChem. This compound. [Link]

-

Chemsrc. This compound | CAS#:60044-74-8. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Butanone. [Link]

Sources

- 1. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]

- 2. tainstruments.com [tainstruments.com]

- 3. This compound | CAS#:60044-74-8 | Chemsrc [chemsrc.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. tamson-instruments.com [tamson-instruments.com]

- 7. scribd.com [scribd.com]

- 8. img.antpedia.com [img.antpedia.com]

- 9. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

A Technical Guide to 4-Ethoxy-2-butanone: A Versatile Bifunctional Building Block in Modern Organic Synthesis

Abstract

In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures.[1] 4-Ethoxy-2-butanone, a seemingly simple acyclic ketone, emerges as a powerful and versatile intermediate, offering two distinct points of reactivity—a ketone and an ether—that can be manipulated with high selectivity. This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its synthesis, physicochemical properties, and characteristic reactivity. Particular emphasis is placed on its application in constructing valuable heterocyclic scaffolds, such as pyrazoles, which are prevalent in medicinal chemistry.[2] By presenting detailed experimental protocols and mechanistic insights, this document aims to serve as a practical resource for leveraging the unique synthetic potential of this compound.

Introduction: The Strategic Value of Bifunctionality

Bifunctional organic building blocks are molecules that possess two distinct functional groups.[1] Their value lies in the ability to perform sequential or orthogonal chemical transformations, allowing for the stepwise construction of complex target molecules without the need for extensive protecting group chemistry.[1] this compound (Figure 1) is an exemplar of this class. Its structure contains a ketone, which can act as both an electrophile at the carbonyl carbon and a nucleophile at its α-positions, and a stable ether linkage that influences the molecule's electronic properties and can be cleaved under specific conditions.[1]

This dual reactivity makes this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its utility is particularly pronounced in the synthesis of five-membered heterocycles, where the 1,4-relationship between the ether oxygen and the carbonyl group can be ingeniously exploited in cyclization reactions.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical properties is critical for its effective use in the laboratory. This compound is a colorless to light yellow liquid with a characteristic fruity odor.[1] Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 60044-74-8 | [1][3] |

| Molecular Formula | C₆H₁₂O₂ | [3][4][5] |

| Molecular Weight | 116.16 g/mol | [1][5] |

| Boiling Point | 153 °C | [1][3][6] |

| Density | 0.92 g/cm³ | [1][3] |

| Flash Point | 40 °C (104 °F) | [1][6] |

| Refractive Index | ~1.41 | [4][6] |

| Solubility | Soluble in water and organic solvents. | [7] |

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the ethyl group (a triplet and a quartet), the two methylene groups, and the methyl ketone singlet.

-

¹³C NMR: The carbon spectrum will show six distinct resonances, with the carbonyl carbon appearing significantly downfield (~208 ppm).[1]

-

FTIR: The infrared spectrum is dominated by a strong C=O stretching vibration for the ketone at approximately 1715 cm⁻¹ and a strong C-O-C stretching band for the ether around 1100 cm⁻¹.[1] The absence of a broad O-H band (3200-3600 cm⁻¹) confirms the absence of its precursor, 4-hydroxy-2-butanone.[1]

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 116, with characteristic fragmentation patterns resulting from alpha-cleavage around the carbonyl and ether functionalities.[1][5]

Synthesis of this compound

The most common and logical route to this compound involves a two-step process starting from the aldol condensation of acetone and formaldehyde to produce 4-hydroxy-2-butanone, followed by a Williamson ether synthesis.[1][8] This approach provides excellent control over the final structure.

Workflow for Synthesis of this compound

Caption: Synthesis workflow for this compound.

Representative Protocol: Etherification of 4-Hydroxy-2-butanone

-

Expertise & Causality: This protocol uses sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete and irreversible deprotonation of the alcohol (4-hydroxy-2-butanone). This is crucial because using a weaker base like NaOH could lead to an equilibrium, resulting in incomplete reaction and potential side reactions. Tetrahydrofuran (THF) is chosen as the solvent because it is aprotic and effectively solvates the resulting sodium alkoxide intermediate.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) and wash with anhydrous hexanes to remove the oil. Suspend the NaH in anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 4-hydroxy-2-butanone (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Hydrogen gas evolution should be observed.

-

Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add ethyl iodide (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure this compound.

The Bifunctional Reactivity: A Tale of Two Groups

The synthetic power of this compound stems from the distinct yet cooperative reactivity of its ketone and ether functionalities.

A. Reactions at the Ketone Functionality

The ketone group offers two primary sites for reaction: the electrophilic carbonyl carbon and the nucleophilic α-carbons.

-

Reduction of the Carbonyl: The ketone can be selectively reduced to a secondary alcohol, 4-ethoxy-2-butanol, using standard reducing agents.[1]

-

Sodium borohydride (NaBH₄): This is a mild and selective reagent suitable for this transformation, typically used in protic solvents like methanol or ethanol.[1] The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon.[1]

-

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that will also efficiently perform the reduction. It requires an anhydrous aprotic solvent (e.g., THF) and a separate acidic workup step.[1]

-

-

Nucleophilic Addition: Grignard reagents and organolithium compounds readily add to the carbonyl carbon to form tertiary alcohols.

-

Enolate Chemistry: The protons on the carbons alpha to the ketone (C1 and C3) are acidic and can be removed by a base to form an enolate. The choice of base is critical and dictates the outcome.

-

Thermodynamic Enolate: Using a weaker, protic base like sodium ethoxide in ethanol will preferentially form the more substituted (and more stable) enolate at the C3 position.

-

Kinetic Enolate: Using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) will rapidly and irreversibly deprotonate the less sterically hindered C1 methyl group, forming the kinetic enolate. This regioselectivity is a cornerstone of modern synthetic strategy.

-

B. The Ether: A Stable Modulator

The ethoxy group is generally stable under neutral, basic, and mild acidic conditions, making it an excellent "spectator" group while performing chemistry on the ketone. This stability is crucial for its role as a building block. However, under harsh acidic conditions (e.g., HBr, HI), the ether can be cleaved.

C. Synergistic Reactivity: Gateway to Heterocycles

The true elegance of this compound is revealed when it is used to synthesize heterocyclic compounds, where its structure is perfectly primed for cyclization reactions. A prime example is the synthesis of substituted pyrazoles.

Pyrazole Synthesis: Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs such as the anti-inflammatory celecoxib and the erectile dysfunction drug sildenafil.[2] The classical synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[2][9][10]

While this compound is not a 1,3-dicarbonyl itself, it can be easily converted into one or used in reactions that generate a 1,3-dicarbonyl equivalent in situ. A more direct application involves its conversion to a 1,4-dicarbonyl, which is a precursor for other heterocycles via the Paal-Knorr synthesis.

Paal-Knorr Synthesis: This powerful reaction converts a 1,4-dicarbonyl compound into a furan, pyrrole, or thiophene.[11] By forming the enolate of this compound and reacting it with an α-haloketone, a 1,4-dicarbonyl precursor can be synthesized, which then undergoes cyclization.

A more direct, albeit advanced, strategy involves using this compound as a surrogate for a 1,3-dicarbonyl. For instance, reaction with hydrazine could initially form a hydrazone at the ketone. Subsequent intramolecular cyclization, facilitated by activation of the ether (e.g., conversion to a leaving group) or under forcing conditions, could lead to a pyrazole structure.

A more common and reliable method is the Knorr pyrazole synthesis, which uses a β-ketoester and a hydrazine.[11] this compound can be a starting point to generate such intermediates.

This protocol illustrates the general principle of pyrazole synthesis from a 1,3-dicarbonyl compound, which can be derived from building blocks like this compound.

-

Trustworthiness: This protocol is a well-established, self-validating system for pyrazole formation. The reaction progress can be easily monitored by TLC, and the product often crystallizes upon formation or after workup, simplifying purification.

-

Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq., e.g., acetylacetone as a model) in ethanol.

-

Addition of Hydrazine: Add phenylhydrazine hydrochloride (1.05 eq.) and a catalytic amount of acetic acid. The acid catalyzes the condensation by protonating the carbonyl oxygen, making it more electrophilic.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo and add cold water to induce precipitation.

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:60044-74-8 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 60044-74-8 | TCI AMERICA [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. jocpr.com [jocpr.com]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of 4-Ethoxy-2-butanone

Introduction

4-Ethoxy-2-butanone (CAS No. 60044-74-8) is a bifunctional organic compound of significant interest in synthetic chemistry.[1][2][3] Its structure, featuring both a ketone and an ether functional group, provides two distinct sites for chemical transformation.[1] This dual reactivity allows for its use as a versatile building block in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals.[1] This guide provides a detailed exploration of the chemical reactivity of both the ketone and ethoxy moieties, focusing on their individual characteristics and, crucially, the chemoselectivity that can be achieved under various reaction conditions. Understanding this differential reactivity is paramount for designing efficient and high-yield synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [1][4] |

| Molecular Weight | 116.16 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow liquid | [1][5][6] |

| Boiling Point | 153 °C | [1] |

| Density | 0.89 - 0.92 g/cm³ | [1][6] |

| Flash Point | 40 °C | [1] |

| Solubility | Soluble in water and organic solvents | [6] |

Part 1: Reactivity of the Ketone Functional Group

The carbonyl group (C=O) is the primary center of reactivity in this compound.[1] The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized bond, rendering the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a wide array of chemical transformations.

Nucleophilic Addition Reactions

The most characteristic reaction of ketones is nucleophilic addition to the carbonyl carbon.[7] The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to the formation of a tetrahedral alkoxide intermediate.[7][8] Subsequent protonation yields an alcohol.[7]

Reduction to 4-Ethoxy-2-butanol

The ketone in this compound is readily reduced to the corresponding secondary alcohol, 4-ethoxy-2-butanol.[1] This is a cornerstone transformation, typically achieved with metal hydride reagents.

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is highly effective for this conversion and can be used in protic solvents like methanol or ethanol.[1] It selectively reduces ketones and aldehydes without affecting less reactive groups like ethers or esters.

-

Lithium Aluminium Hydride (LiAlH₄): A significantly more powerful reducing agent, LiAlH₄ also efficiently reduces the ketone.[1] However, its high reactivity requires anhydrous conditions and careful handling. Given the stability of the ethoxy group, the selectivity of NaBH₄ is often preferred for its operational simplicity.

The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated during workup to give the final alcohol product.[1]

Caption: Mechanism of ketone reduction via nucleophilic hydride addition.

Reaction with Grignard Reagents

Grignard reagents (R-MgX) are potent nucleophiles that readily attack the carbonyl carbon of ketones to form tertiary alcohols after acidic workup.[9] This reaction is a powerful tool for carbon-carbon bond formation. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would yield 2-ethoxy-4-methyl-2-butanol. The ether linkage remains inert under these conditions.[10]

Reactions Involving the α-Carbon: Enolate Chemistry

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) are acidic due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate ion.[11] this compound has two such positions: C1 (a methyl group) and C3.

Enolate Formation and Alkylation

Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) will quantitatively deprotonate the α-carbon to form an enolate.[12] The enolate is a powerful carbon nucleophile that can react with electrophiles, such as alkyl halides, in an S_N2 reaction to form a new C-C bond.[12] This alkylation reaction is a fundamental method for constructing larger molecular frameworks.[12]

Formation of the "kinetic" enolate (by removing a proton from the less substituted C1 methyl group) versus the "thermodynamic" enolate (from the more substituted C3) can be controlled by the choice of base, solvent, and temperature.[11]

Caption: General workflow for the α-alkylation of a ketone.

Part 2: Reactivity of the Ethoxy Functional Group

Ethers are characterized by their general lack of reactivity, which is why they are often used as solvents for chemical reactions.[10][13] The C-O bond is strong, and the alkoxide ion (RO⁻) is a poor leaving group, making ethers resistant to attack by most nucleophiles and bases.[14]

Acid-Catalyzed Ether Cleavage

The primary reaction of the ethoxy group is cleavage under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI).[14][15] Hydrochloric acid (HCl) is generally not effective.[15]

The reaction mechanism involves two key steps:

-

Protonation: The ether oxygen is protonated by the strong acid to form a good leaving group (an alcohol).[14][15]

-

Nucleophilic Attack: The halide anion (Br⁻ or I⁻), a good nucleophile, attacks one of the adjacent carbon atoms, displacing the alcohol.[14]

The specific pathway (S_N1 or S_N2) depends on the structure of the ether.[10][14] For the primary ethyl group in this compound, the cleavage would proceed via an S_N2 mechanism.[14] This reaction requires harsh conditions (concentrated acid and often heat), which can lead to side reactions involving the ketone moiety.

Caption: General mechanism for acid-catalyzed ether cleavage.

Part 3: Chemoselectivity: Ketone vs. Ethoxy Reactivity

In a molecule with multiple functional groups, chemoselectivity—the preferential reaction of one functional group over others—is a critical concept. In this compound, the reactivity difference between the ketone and the ether is substantial, allowing for a high degree of selective chemistry.

-

Targeting the Ketone: The ketone is significantly more reactive than the ether under a vast range of conditions. Nucleophilic additions (reduction, Grignard reaction) and base-mediated enolate formations occur under conditions where the ether group is completely inert.[1][10] For instance, reduction with NaBH₄ in methanol will cleanly produce 4-ethoxy-2-butanol with no cleavage of the ethoxy group.[1]

-

Targeting the Ether: Reacting the ethoxy group requires forcing conditions (strong, hot acid) that will almost certainly affect the ketone.[14][15] The acidic environment needed for ether cleavage would likely promote acid-catalyzed enolization or self-condensation (aldol) reactions of the ketone. Therefore, selective transformation of the ether in the presence of an unprotected ketone is synthetically challenging and generally avoided. If a reaction at the ether were necessary, a common strategy would be to first protect the ketone (e.g., as a ketal), perform the ether cleavage, and then deprotect the ketone.

Table 2: Summary of Chemoselective Reactions

| Reagent/Condition | Target Functional Group | Outcome | Ether Group Status |

| NaBH₄, MeOH | Ketone | Reduction to secondary alcohol | Unaffected |

| R-MgX, then H₃O⁺ | Ketone | Addition to form tertiary alcohol | Unaffected |

| LDA, THF; then R'-X | α-Carbon of Ketone | α-alkylation | Unaffected |

| Conc. HBr, Heat | Ether (and Ketone) | Ether cleavage, potential ketone side-reactions | Cleaved |

Part 4: Experimental Protocols

Protocol 1: Selective Reduction of this compound with Sodium Borohydride

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 0.2 M solution).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: While stirring, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-ethoxy-2-butanol.

-

Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Acid-Catalyzed Cleavage of the Ethoxy Group

Caution: This reaction uses concentrated, corrosive acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Setup: Place this compound (1.0 eq) in a heavy-walled reaction vessel with a stir bar.

-

Reagent Addition: Add a 48% aqueous solution of hydrobromic acid (HBr, 5.0 eq).

-

Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. The reaction should be monitored for the consumption of starting material.

-

Cooling & Neutralization: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Extract the neutralized mixture with diethyl ether (3x).

-

Workup: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Analysis: Analyze the crude product. Note that this procedure will likely yield a mixture of products, including 4-hydroxy-2-butanone and its subsequent reaction products under the harsh conditions.

Part 5: Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of this compound and monitoring its transformations.[1]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethoxy group (a triplet and a quartet), the methylene groups adjacent to the ether and ketone, and the terminal methyl group of the ketone.[16]

-

¹³C NMR: The carbon NMR will display distinct peaks for the carbonyl carbon (typically δ > 200 ppm), the carbons of the ethoxy group, and the other aliphatic carbons.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1710-1720 cm⁻¹ is indicative of the C=O stretch of the ketone. The C-O stretch of the ether will appear in the 1100-1200 cm⁻¹ region. Disappearance of the ketone peak and the appearance of a broad O-H stretch (~3300 cm⁻¹) would confirm a successful reduction.

References

- List, B., Keh, C. C., & An, L. (2004). L-Proline-Catalyzed One-Pot Three-Component Reaction for the Synthesis of β-Alkoxy Ketones. Synlett, 2004(1), 137-139.

-

Wikipedia. (2023). Ether cleavage. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

- Tarbell, D. S., & Harnish, D. P. (1951). Cleavage of Ethers. Chemical Reviews, 49(1), 1-100.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

-

ChemBK. (2024). 2-Butanone, 4-ethoxy-. Retrieved from [Link]

-

Pearson. (n.d.). Ether Cleavage Explained. Retrieved from [Link]

-

Digital Commons@Georgia Southern. (2020). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Retrieved from [Link]

-

Organic Chemistry (Morsch et al.). (n.d.). Chapter 18 Reactions of Enolate Ions and Enols. Retrieved from [Link]

-

Organic Chemistry (McMurry). (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

- Quick, J., & Jenkins, R. (1978). Reactions of .alpha.-alkoxy-.alpha.,.beta.-unsaturated carbonyl compounds. The Journal of Organic Chemistry, 43(11), 2275-2277.

-

Semantic Scholar. (2022). Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State. Retrieved from [Link]

-

ACS Omega. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

ResearchGate. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

- Google Patents. (2011). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.

-

ResearchGate. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Retrieved from [Link]

- Google Patents. (2013). US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound | C6H12O2 | CID 536145 - PubChem [pubchem.ncbi.nlm.nih.gov]